

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Cat. No.: B1382253

[Get Quote](#)

An In-depth Technical Guide: **1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate**

Executive Summary: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique conformational constraints it introduces into molecular structures.^[1] This four-membered heterocyclic ring is a key component in a variety of biologically active compounds, including antihypertensives and novel therapeutic agents for neurological disorders.^{[2][3]} This guide focuses on a specific, highly functionalized derivative, **1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate**. This compound serves as a versatile building block in drug discovery, featuring a geminal amino-ester substitution at the 3-position and orthogonal protecting groups at the nitrogen and the ester. We will provide an in-depth exploration of its physicochemical properties, including its molecular weight, a plausible and detailed synthetic route based on established chemical principles, and standard protocols for its analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their research programs.

Introduction to the 3-Aminoazetidine Scaffold

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, has garnered significant attention in drug design.^[4] Its rigid structure allows for precise orientation of substituents, making it an invaluable tool for probing molecular interactions and optimizing pharmacological properties.^[1] Unlike more flexible aliphatic chains, the azetidine framework

reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.

Within this class, 3-substituted azetidines are particularly important. The derivative **1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate** is a trifunctional building block. Its key features include:

- A nucleophilic primary amine at the C3 position, available for further derivatization.
- An ethyl ester at the C3 position, which can be hydrolyzed or used as a stable interacting group.
- A benzyloxycarbonyl (Cbz) protected ring nitrogen, which is stable to a wide range of reaction conditions but can be removed via hydrogenolysis.

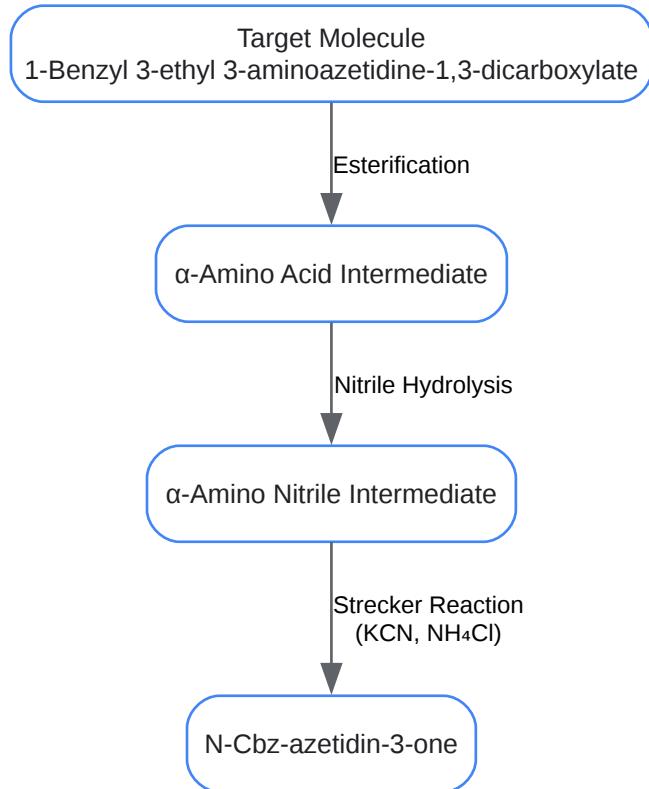
This unique combination of functionalities makes it an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents, particularly in areas like central nervous system (CNS) disorders, where 3-aminoazetidine derivatives have been explored as triple reuptake inhibitors.[\[5\]](#)

Physicochemical Properties

The fundamental characteristics of **1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate** are crucial for its use in synthesis and drug design. The molecular weight dictates reaction stoichiometry, while other properties influence solubility, reactivity, and analytical signatures.

Caption: 2D Structure of the title compound.

Table 1: Physicochemical Data


Property	Value	Source(s)
IUPAC Name	1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate	N/A
Synonyms	Ethyl 3-amino-1-Cbz-azetidine-3-carboxylate	[6]
CAS Number	1434142-16-1	[6][7]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₄	[6][7]
Molecular Weight	278.30 g/mol	[6][7]
Predicted Density	1.262 ± 0.06 g/cm ³	[7]
Predicted Boiling Point	398.7 ± 42.0 °C	[7]

Synthesis and Purification

While this specific compound may not be readily available commercially, a robust synthetic route can be designed based on established methodologies for constructing substituted azetidines.^[5] The following protocol is a plausible, efficient pathway starting from a protected azetidinone.

Retrosynthetic Strategy

The core challenge is the installation of the geminal amino and ester groups at the C3 position. A powerful method for this transformation is the Strecker synthesis, which forms an α -amino nitrile from a ketone, followed by hydrolysis. The N-Cbz protecting group is ideal as it is stable during this sequence.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Benzylloxycarbonyl)-3-(cyanoamino)azetidine-3-carbonitrile (Strecker Reaction)

- **Rationale:** This step efficiently installs the nitrogen and a carbon precursor (nitrile) for the future carboxylate group onto the ketone. The use of ammonium chloride provides the ammonia source *in situ*.
- To a stirred solution of N-Cbz-azetidin-3-one (1.0 equiv) in a 1:1 mixture of ethanol and water, add ammonium chloride (1.5 equiv).
- Add potassium cyanide (1.5 equiv) portion-wise, ensuring the temperature does not exceed 30 °C.

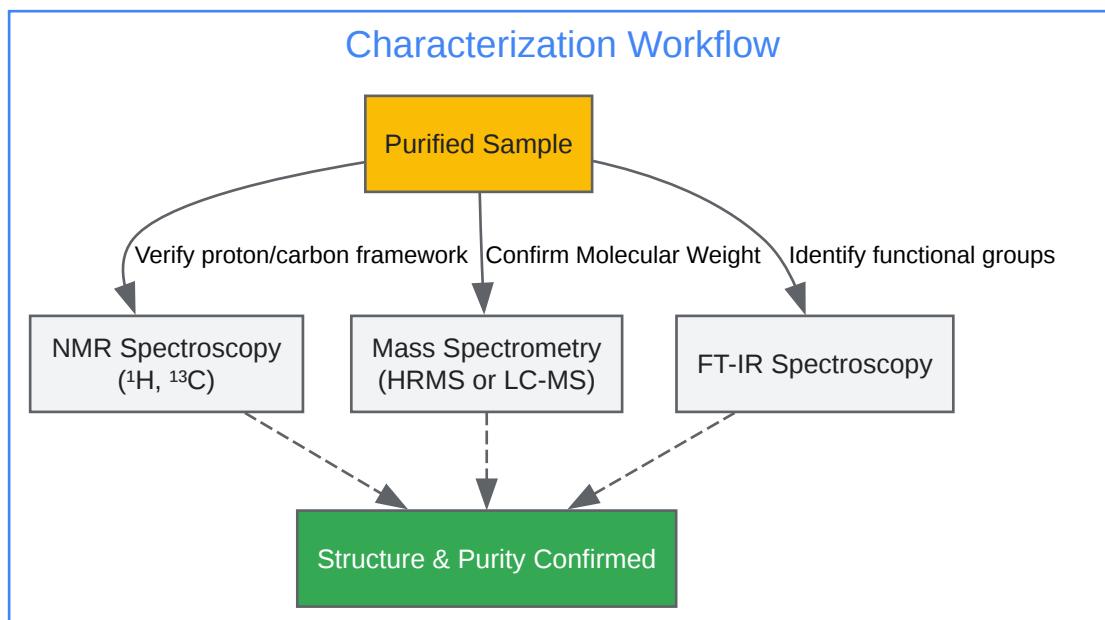
- Stir the reaction mixture at room temperature for 24 hours. The progress can be monitored by TLC or LC-MS.
- Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α -amino nitrile, which can often be used in the next step without further purification.

Step 2: Hydrolysis to 3-Amino-1-(benzyloxycarbonyl)azetidine-3-carboxylic acid

- Rationale: Strong acidic conditions are required to hydrolyze the sterically hindered tertiary nitrile to a carboxylic acid.
- Dissolve the crude α -amino nitrile from the previous step in concentrated hydrochloric acid.
- Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.
- Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- The product, being a zwitterionic amino acid, may precipitate. If so, collect by filtration. If not, extract the aqueous layer with a polar organic solvent like n-butanol.
- Purify the crude amino acid by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Step 3: Esterification to 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

- Rationale: Fischer esterification provides a direct route to the ethyl ester. Using ethanolic HCl both catalyzes the reaction and keeps the primary amine protonated, preventing side reactions.
- Suspend the amino acid from Step 2 in absolute ethanol.
- Cool the suspension in an ice bath and bubble dry HCl gas through it for 15 minutes, or add acetyl chloride (2.0 equiv) dropwise.


- Remove the ice bath and heat the mixture to reflux for 6 hours.
- Cool the reaction and evaporate the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid and deprotonate the amine.
- Wash with brine, dry over sodium sulfate, and concentrate.

Purification

The final product should be purified by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes (e.g., 20% to 60%), is typically effective. The presence of the primary amine may cause streaking on the column; adding a small amount of triethylamine (0.5-1%) to the eluent can mitigate this issue.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods should be employed.

[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization.

- ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzyl group (7.2-7.4 ppm), the benzylic CH₂ (around 5.1 ppm), the non-equivalent azetidine ring protons (typically between 3.5-4.5 ppm), the ethyl ester quartet and triplet, and a broad singlet for the NH₂ protons.
- ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the correct number of carbons, with distinct signals for the two carbonyl carbons (ester and carbamate), aromatic carbons, and aliphatic carbons of the azetidine and ethyl groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₁₄H₁₈N₂O₄. A common observation would be the protonated molecular ion [M+H]⁺ at m/z 279.1339.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands confirming the functional groups: N-H stretching for the primary amine (~3300-3400 cm⁻¹), C=O stretching for the carbamate (~1690-1710 cm⁻¹) and the ester (~1730-1750 cm⁻¹).^[9]
^[10]

Applications in Drug Discovery and Library Synthesis

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate is not an end-product but a versatile intermediate. Its value lies in the orthogonal nature of its functional groups, allowing for selective chemical modifications.

- Amine Derivatization: The primary amine is a key handle for diversification. It can undergo acylation, sulfonylation, reductive amination, or arylation to build a wide array of amides, sulfonamides, and secondary/tertiary amines. This is the most common path for generating libraries to screen for biological activity.^[11]
- Carbamate Deprotection: The N-Cbz group can be selectively removed by catalytic hydrogenation (e.g., H₂, Pd/C). This reveals the secondary amine of the azetidine ring, which can then be functionalized, for instance, by alkylation or arylation, to explore structure-activity relationships at the N1 position.

- **Ester Hydrolysis:** The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation with various amines, creating a different vector for diversification.

The rigid azetidine core ensures that the new substituents introduced at these three positions are held in well-defined spatial orientations, making this scaffold ideal for generating conformationally restricted peptidomimetics and other structured molecules for drug discovery programs.[\[3\]](#)[\[12\]](#)

Conclusion

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate is a high-value chemical entity for medicinal chemistry and organic synthesis. With a molecular weight of 278.30 g/mol, its true utility is realized in its role as a trifunctional, conformationally constrained building block. The synthetic and analytical protocols detailed in this guide provide a framework for its preparation and validation. The strategic placement of its functional groups allows for a logical and systematic exploration of chemical space, underscoring the importance of the 3-aminoazetidine scaffold in the ongoing quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 3. mdpi.com [mdpi.com]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3- α -Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate - CAS:1434142-16-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. chembk.com [chembk.com]
- 8. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 9. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1382253#1-benzyl-3-ethyl-3-aminoazetidine-1-3-dicarboxylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

